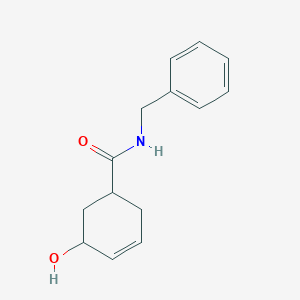

N-Benzyl-5-hydroxycyclohex-3-enecarboxamide

Übersicht

Beschreibung

N-Benzyl-5-hydroxycyclohex-3-enecarboxamide is a chemical compound with the molecular formula C14H17NO2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-hydroxycyclohex-3-enecarboxamide typically involves the reaction of benzylamine with 5-hydroxycyclohex-3-enecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-5-hydroxycyclohex-3-enecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for deprotonation, followed by nucleophilic substitution.

Major Products Formed

Oxidation: Formation of benzyl-5-oxocyclohex-3-enecarboxamide.

Reduction: Formation of N-benzyl-5-hydroxycyclohexanecarboxamide.

Substitution: Formation of various substituted benzyl derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-5-hydroxycyclohex-3-enecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Benzyl-5-hydroxycyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Benzyl-5-hydroxycyclohexanecarboxamide

- N-Benzyl-5-oxocyclohex-3-enecarboxamide

- N-Benzyl-5-methoxycyclohex-3-enecarboxamide

Uniqueness

N-Benzyl-5-hydroxycyclohex-3-enecarboxamide is unique due to its specific structural features, such as the presence of both a benzyl group and a hydroxyl group on the cyclohexene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

N-Benzyl-5-hydroxycyclohex-3-enecarboxamide is a compound that has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C14H17NO2

- Molecular Weight : 231.29 g/mol

- CAS Number : Not specified in the sources.

Pharmacological Activities

This compound exhibits a range of biological activities, including:

- Antiproliferative Activity : Studies indicate that this compound may inhibit the growth of various cancer cell lines. For instance, its activity was compared with known antiproliferative agents like doxorubicin and etoposide, with IC50 values indicating effective concentrations needed for 50% inhibition of cell growth.

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular environments. Its antioxidant capabilities were evaluated against standard antioxidants, revealing a significant ability to scavenge reactive oxygen species (ROS) in vitro.

- Antimicrobial Effects : Preliminary data suggest that this compound possesses antibacterial properties against Gram-positive bacteria, notably Enterococcus faecalis.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Cycle Progression : The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.

- Reduction of ROS Levels : By scavenging ROS, it helps mitigate oxidative damage within cells.

- Antibacterial Mechanisms : Its structural features may disrupt bacterial cell wall synthesis or function.

Antiproliferative Activity

A study conducted on various cancer cell lines demonstrated the following IC50 values for this compound:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 3.7 |

| MCF-7 | 1.2 |

| HEK 293 | 5.3 |

These results indicate a promising profile for further development as an anticancer agent.

Antioxidant Activity

The antioxidant activity was assessed using multiple assays, including DPPH and ABTS radical scavenging tests. The compound exhibited significant scavenging activity compared to standard antioxidants:

| Assay Type | This compound (%) | Standard (BHT) (%) |

|---|---|---|

| DPPH Scavenging | 78 | 85 |

| ABTS Scavenging | 72 | 80 |

These findings highlight its potential as a natural antioxidant.

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) for this compound against E. faecalis was determined to be:

| Bacterial Strain | MIC (µM) |

|---|---|

| Enterococcus faecalis | 8 |

This suggests effective antibacterial properties warranting further investigation.

Eigenschaften

IUPAC Name |

N-benzyl-5-hydroxycyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-13-8-4-7-12(9-13)14(17)15-10-11-5-2-1-3-6-11/h1-6,8,12-13,16H,7,9-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDOESRHDXCBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CC1C(=O)NCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567744 | |

| Record name | N-Benzyl-5-hydroxycyclohex-3-ene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61088-56-0 | |

| Record name | N-Benzyl-5-hydroxycyclohex-3-ene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.